
Amlodipine-d4 (besylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amlodipine-d4 (besylate) is a deuterium-labeled derivative of amlodipine besylate, a widely used calcium channel blocker. Amlodipine besylate is primarily prescribed for the treatment of hypertension and angina. The deuterium labeling in amlodipine-d4 (besylate) allows for more precise pharmacokinetic and pharmacodynamic studies, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amlodipine-d4 (besylate) involves the incorporation of deuterium atoms into the amlodipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of the Dihydropyridine Ring: The deuterated precursors undergo cyclization to form the dihydropyridine ring, a core structure of amlodipine.
Introduction of the Besylate Group: The final step involves the addition of the besylate group to the amlodipine-d4 molecule.
Industrial Production Methods
Industrial production of amlodipine-d4 (besylate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale reactors.
Automated Synthesis: Automated systems are used to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Amlodipine-d4 (besylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated amlodipine-d4 derivatives.
Applications De Recherche Scientifique
Amlodipine-d4 (besylate) has a wide range of applications in scientific research:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion.
Pharmacodynamic Studies: Researchers use amlodipine-d4 (besylate) to study the drug’s effects on calcium channels and its impact on blood pressure and heart rate.
Metabolic Pathway Analysis: The compound is used to investigate metabolic pathways and identify metabolites.
Drug Interaction Studies: Amlodipine-d4 (besylate) helps in studying interactions with other drugs and their impact on efficacy and safety.
Clinical Research: It is used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of new formulations and combinations.
Mécanisme D'action
Amlodipine-d4 (besylate) exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition reduces the influx of calcium ions, leading to:
Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.
Decreased Cardiac Workload: Reduced calcium influx in cardiac muscle decreases myocardial oxygen demand, alleviating angina symptoms.
Comparaison Avec Des Composés Similaires
Amlodipine-d4 (besylate) is compared with other calcium channel blockers and deuterium-labeled compounds:
Amlodipine Besylate: The non-deuterated version, widely used for hypertension and angina.
Nifedipine: Another dihydropyridine calcium channel blocker with a shorter half-life.
Verapamil: A non-dihydropyridine calcium channel blocker with different pharmacokinetic properties.
Diltiazem: Another non-dihydropyridine calcium channel blocker with unique effects on heart rate and vascular resistance.
Uniqueness
The deuterium labeling in amlodipine-d4 (besylate) provides enhanced stability and allows for more precise tracking in pharmacokinetic and pharmacodynamic studies, making it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C26H31ClN2O8S |
|---|---|
Poids moléculaire |
571.1 g/mol |
Nom IUPAC |
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/i5D,6D,7D,8D; |
Clé InChI |
ZPBWCRDSRKPIDG-VBMPRCAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC)COCCN)C)C(=O)OC)Cl)[2H])[2H].C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







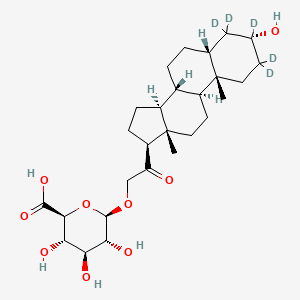
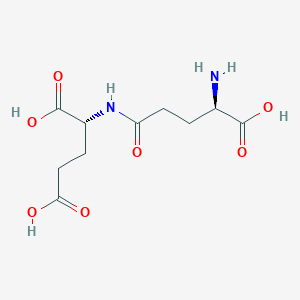
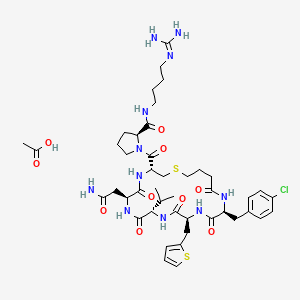
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
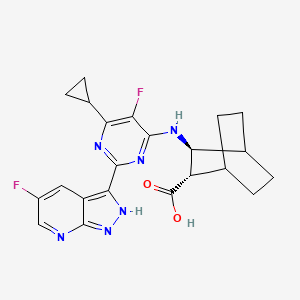
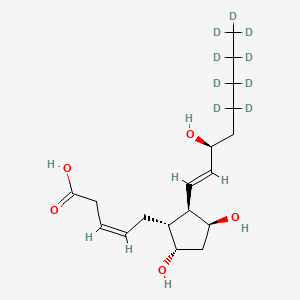
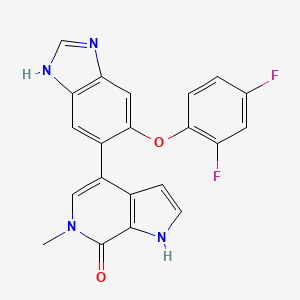
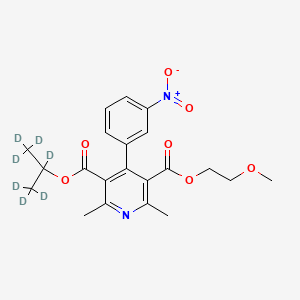
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)
